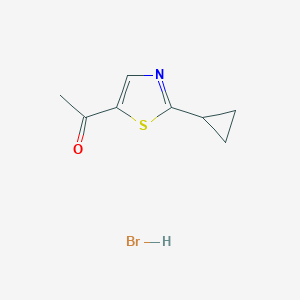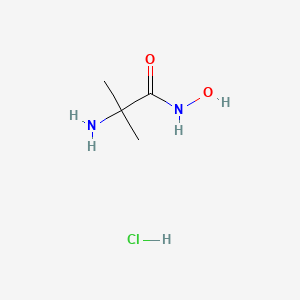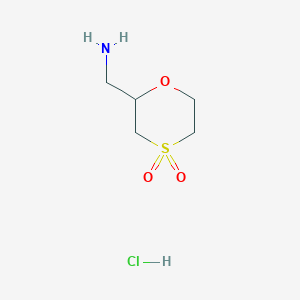![molecular formula C8H10BrN5 B1377248 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-32-3](/img/structure/B1377248.png)
3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
“3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the empirical formula C5H4BrN5. It has a molecular weight of 214.02 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the SMILES stringNc1ncnc2[nH]nc(Br)c12 .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A derivative of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-imino-3-isopropyl-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, has been synthesized. These compounds show promise as antimicrobial agents with significant efficiency. They also exhibit cytotoxic properties against several cancer cell lines including MCF7, HepG2, and HCT-116. Their antimicrobial activity was demonstrated against both gram-positive and gram-negative bacteria (Hassaneen et al., 2019).
Synthesis and Structural Analysis
Glycosylation and Antiviral Properties
Another study focused on the glycosylation of compounds like 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and their biological activity. These compounds, tested against viruses, tumor cells, and the parasite Leishmania tropica, showed significant activity. Some derivatives, such as 18b and 18c, were potent inhibitors of leukemia growth (Cottam et al., 1984).
Nucleoside Modification and Structural Rigidness
In another research, the compound was used to synthesize nucleoside derivatives, displaying unusually rigid sugar N-conformation in aqueous solution and solid state. This study provides valuable insights into the molecular structure of pyrazolo[3,4-d]pyrimidine derivatives (He, Mikhailopulo, & Seela, 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds in the pyrazolopyrimidine class have been reported to interact with various protein kinases, which play crucial roles in cellular processes .
Mode of Action
Pyrazolopyrimidines, in general, are known to act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain . This suggests that 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines , suggesting that 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might have similar effects.
Propriétés
IUPAC Name |
3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOMFPYYIOZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)
![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)




![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)



![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
